molecular formula C9H6OS2 B13203367 5-(Thiophen-2-YL)thiophene-3-carbaldehyde

5-(Thiophen-2-YL)thiophene-3-carbaldehyde

Cat. No.: B13203367
M. Wt: 194.3 g/mol
InChI Key: RWZBNAHSGYWZLY-UHFFFAOYSA-N
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Description

5-(Thiophen-2-YL)thiophene-3-carbaldehyde is a heterocyclic compound that features a thiophene ring system Thiophene is a five-membered ring containing one sulfur atom, and it is known for its aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-2-YL)thiophene-3-carbaldehyde typically involves the cyclization of suitable precursors. One common method is the cycloaddition of 1,4-dithiane-2,5-diol with ynals, which produces 2-substituted thiophene 3-carbaldehyde in good to excellent yields . Another approach involves the condensation reactions such as the Gewald reaction, which is a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yields and purity of the final product. Specific details on the industrial production of this compound are not widely documented, but they likely follow similar principles to those used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-2-YL)thiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Thiophene-3-carboxylic acid.

    Reduction: Thiophene-3-methanol.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-(Thiophen-2-YL)thiophene-3-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. For example, thiophene derivatives have been shown to inhibit kinases and other enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carbaldehyde
  • Thiophene-3-carbaldehyde
  • 5-Bromo-2-thiophenecarboxaldehyde

Uniqueness

5-(Thiophen-2-YL)thiophene-3-carbaldehyde is unique due to its dual thiophene ring system, which can enhance its electronic properties and reactivity compared to simpler thiophene derivatives . This makes it particularly valuable in applications requiring high-performance materials.

Properties

Molecular Formula

C9H6OS2

Molecular Weight

194.3 g/mol

IUPAC Name

5-thiophen-2-ylthiophene-3-carbaldehyde

InChI

InChI=1S/C9H6OS2/c10-5-7-4-9(12-6-7)8-2-1-3-11-8/h1-6H

InChI Key

RWZBNAHSGYWZLY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=CS2)C=O

Origin of Product

United States

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